Cas no 937683-79-9 (N-Cyclopropylpiperidine-4-carboxamide)
N-Cyclopropylpiperidine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-cyclopropyl-4-Piperidinecarboxamide
- N-cyclopropylpiperidine-4-carboxamide
- KM3536
- N-Cyclopropylpiperidine-4-carboxamide
-
- Inchi: 1S/C9H16N2O/c12-9(11-8-1-2-8)7-3-5-10-6-4-7/h7-8,10H,1-6H2,(H,11,12)
- InChI Key: WJXILHPPCMZNEF-UHFFFAOYSA-N
- SMILES: O=C(C1CCNCC1)NC1CC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 171
- XLogP3: 0.1
- Topological Polar Surface Area: 41.1
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 363.0±31.0 °C at 760 mmHg
- Flash Point: 164.7±25.0 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
N-Cyclopropylpiperidine-4-carboxamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Cyclopropylpiperidine-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM315446-5g |
N-Cyclopropylpiperidine-4-carboxamide |
937683-79-9 | 95% | 5g |
$711 | 2021-08-18 | |
| TRC | C986875-100mg |
N-Cyclopropylpiperidine-4-carboxamide |
937683-79-9 | 100mg |
$ 133.00 | 2023-04-17 | ||
| TRC | C986875-250mg |
N-Cyclopropylpiperidine-4-carboxamide |
937683-79-9 | 250mg |
$ 259.00 | 2023-04-17 | ||
| TRC | C986875-500mg |
N-Cyclopropylpiperidine-4-carboxamide |
937683-79-9 | 500mg |
$ 391.00 | 2023-04-17 | ||
| TRC | C986875-1g |
N-Cyclopropylpiperidine-4-carboxamide |
937683-79-9 | 1g |
$ 552.00 | 2023-04-17 | ||
| Chemenu | CM315446-1g |
N-Cyclopropylpiperidine-4-carboxamide |
937683-79-9 | 95% | 1g |
$307 | 2024-07-19 | |
| Enamine | EN300-51248-0.05g |
N-cyclopropylpiperidine-4-carboxamide |
937683-79-9 | 95.0% | 0.05g |
$48.0 | 2025-02-20 | |
| Enamine | EN300-51248-0.1g |
N-cyclopropylpiperidine-4-carboxamide |
937683-79-9 | 95.0% | 0.1g |
$71.0 | 2025-02-20 | |
| Enamine | EN300-51248-0.25g |
N-cyclopropylpiperidine-4-carboxamide |
937683-79-9 | 95.0% | 0.25g |
$102.0 | 2025-02-20 | |
| Enamine | EN300-51248-0.5g |
N-cyclopropylpiperidine-4-carboxamide |
937683-79-9 | 95.0% | 0.5g |
$161.0 | 2025-02-20 |
N-Cyclopropylpiperidine-4-carboxamide Related Literature
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on N-Cyclopropylpiperidine-4-carboxamide
Recent Advances in the Study of N-Cyclopropylpiperidine-4-carboxamide (CAS: 937683-79-9)
N-Cyclopropylpiperidine-4-carboxamide (CAS: 937683-79-9) is a chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, particularly in the context of central nervous system (CNS) disorders and metabolic diseases. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance and potential in drug development.
The synthesis of N-Cyclopropylpiperidine-4-carboxamide has been optimized in recent years to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that utilizes a one-pot cyclization and amidation process, significantly reducing the number of steps required compared to traditional methods. This advancement not only enhances the scalability of production but also minimizes the formation of by-products, which is crucial for pharmaceutical applications.
Pharmacological studies have revealed that N-Cyclopropylpiperidine-4-carboxamide exhibits high affinity for specific neurotransmitter receptors, particularly those involved in the modulation of dopamine and serotonin pathways. In vitro and in vivo experiments conducted by researchers at the University of California, San Francisco (UCSF) demonstrated that the compound acts as a partial agonist at the 5-HT1A receptor, suggesting its potential utility in treating anxiety and depression. Furthermore, its ability to cross the blood-brain barrier (BBB) with minimal efflux makes it a promising candidate for CNS-targeted therapies.
In addition to its CNS applications, N-Cyclopropylpiperidine-4-carboxamide has shown promise in metabolic disease research. A 2024 study published in Nature Chemical Biology reported that the compound modulates the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This finding opens new avenues for exploring its use in conditions such as type 2 diabetes and obesity. The study also highlighted the compound's favorable safety profile in preclinical models, with no significant adverse effects observed at therapeutic doses.
Despite these promising results, challenges remain in the development of N-Cyclopropylpiperidine-4-carboxamide as a therapeutic agent. Issues such as metabolic stability, potential drug-drug interactions, and long-term safety need to be addressed in future studies. Ongoing research is focused on optimizing the compound's pharmacokinetic properties and conducting more extensive clinical trials to validate its efficacy and safety in humans.
In conclusion, N-Cyclopropylpiperidine-4-carboxamide (CAS: 937683-79-9) represents a versatile and promising compound in the field of chemical biology and medicinal chemistry. Its dual potential in CNS and metabolic disorders, coupled with recent advancements in synthesis and pharmacological understanding, positions it as a valuable candidate for further investigation. Continued research and development efforts will be essential to fully realize its therapeutic potential and bring it closer to clinical application.
937683-79-9 (N-Cyclopropylpiperidine-4-carboxamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)